Benzimidazole perylene
Overview
Description
Benzimidazole Perylene is a novel asymmetrically substituted discotic molecule . It was designed with an imidazole unit at 3,4 positions and a bisester moiety at 9,10 positions of the perylene tetracarboxylic acid core . This structure exhibits potentially useful physical properties, including a nonlinear dielectric response to an increasing electric field .
Synthesis Analysis
The synthesis of Benzimidazole Perylene involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk . An acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides has been suggested .
Molecular Structure Analysis
The molecular structure of Benzimidazole Perylene is characterized by a perylene bisbenzimidazole comprising both donor and acceptor functional groups . This structure exhibits potentially useful physical properties, including a nonlinear dielectric response to an increasing electric field .
Chemical Reactions Analysis
The chemical reactions of Benzimidazole Perylene involve an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .
Physical And Chemical Properties Analysis
Benzimidazole Perylene exhibits potentially useful physical properties, including a nonlinear dielectric response to an increasing electric field . Despite its low surface area, it shows good CO2 uptake and pH responsive behavior owing to the presence of benzimidazole rings .
Scientific Research Applications
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Medicinal Applications
- Field : Pharmaceutical Science
- Application Summary : Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .
- Methods of Application : The synthesis of benzimidazoles and its derivatives remain a primary focus for synthetic chemistry communities .
- Results : Benzimidazole containing new drugs have shown promising results in various medical applications .
-
Anticancer Agents
- Field : Oncology
- Application Summary : Benzimidazole is an important heterocyclic organic compound which possess an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . Since its structure is analogized with the nucleotides found in human body, benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent .
- Methods of Application : The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
- Results : Research on benzimidazole has produced many commercially available anticancer drugs based on the benzimidazole skeleton such as osimertinib, navelbine, alectinib, nocodazole, abermaciclib, and vinblastine .
Future Directions
properties
IUPAC Name |
1H-benzimidazole;perylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12.C7H6N2/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;1-2-4-7-6(3-1)8-5-9-7/h1-12H;1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIFVSJBFGYDFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2.C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619952 | |
Record name | 1H-Benzimidazole--perylene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzimidazole perylene | |
CAS RN |
79534-91-1 | |
Record name | 1H-Benzimidazole--perylene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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